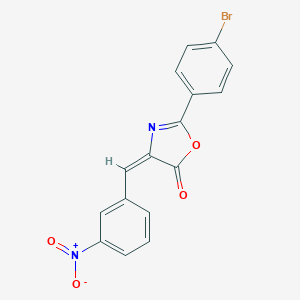
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is a chemical compound that is widely used in scientific research. It is a derivative of oxazolone, a five-membered heterocyclic compound that contains an oxygen and a nitrogen atom in the ring. The compound has a molecular weight of 386.2 g/mol and a melting point of 211-213°C.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone involves its reaction with ROS to form a highly fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the amount of ROS present in the system, making it a valuable tool for the quantitative measurement of ROS levels.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cellular systems, making it a highly specific probe for the detection of ROS. It has been used in a wide range of biological systems, including cells, tissues, and whole organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is its high sensitivity and specificity for the detection of ROS. It is also relatively easy to use and can be applied to a wide range of biological systems. However, its fluorescence properties are highly dependent on the pH of the system, which can limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the use of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone in scientific research. One area of interest is the development of new ROS probes that have improved sensitivity and specificity for different types of ROS. Another area of interest is the application of the probe in disease models, where it could be used to monitor changes in ROS levels that are associated with disease progression. Finally, the probe could be used in drug discovery programs to identify compounds that modulate ROS levels in a specific manner.
Méthodes De Synthèse
The synthesis of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is a multi-step process that involves the condensation of 4-bromoaniline and 3-nitrobenzaldehyde, followed by cyclization with glycine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires careful control of temperature and reaction time to yield a high purity product.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in cellular signaling and homeostasis, but can also cause oxidative damage to cellular components if their levels are not tightly regulated.
Propriétés
Formule moléculaire |
C16H9BrN2O4 |
|---|---|
Poids moléculaire |
373.16 g/mol |
Nom IUPAC |
(4E)-2-(4-bromophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9BrN2O4/c17-12-6-4-11(5-7-12)15-18-14(16(20)23-15)9-10-2-1-3-13(8-10)19(21)22/h1-9H/b14-9+ |
Clé InChI |
FUULIMSATQLLEH-NTEUORMPSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)

![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)



![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)




